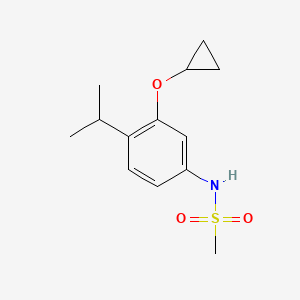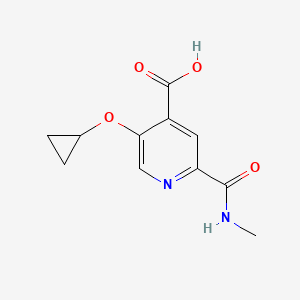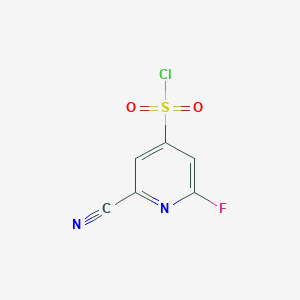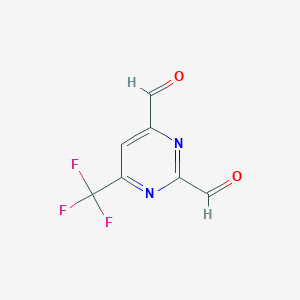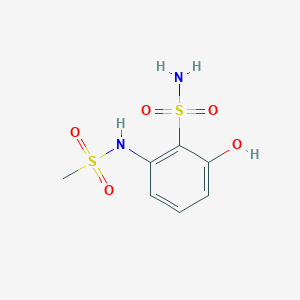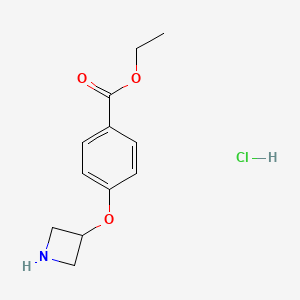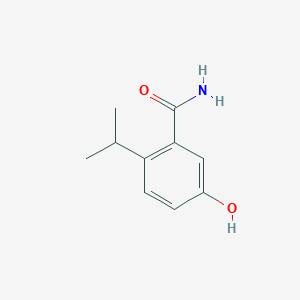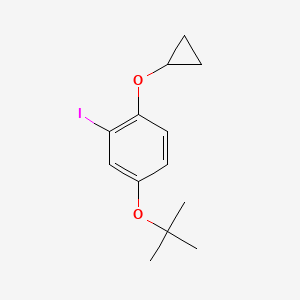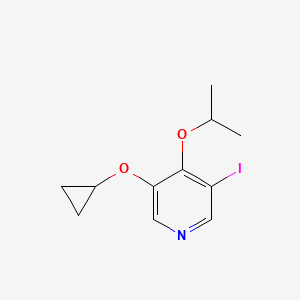
3-Cyclopropoxy-5-iodo-4-isopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-5-iodo-4-isopropoxypyridine is a heterocyclic organic compound with the molecular formula C11H14INO2 This compound is characterized by the presence of a pyridine ring substituted with cyclopropoxy, isopropoxy, and iodine groups
Métodos De Preparación
The synthesis of 3-Cyclopropoxy-5-iodo-4-isopropoxypyridine typically involves the halogenation of a pyridine derivative. . The reaction conditions often require the use of specific catalysts and reagents to ensure the selective substitution of the desired positions on the pyridine ring.
Análisis De Reacciones Químicas
3-Cyclopropoxy-5-iodo-4-isopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-5-iodo-4-isopropoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-5-iodo-4-isopropoxypyridine involves its interaction with specific molecular targets. The presence of the iodine atom and the cyclopropoxy and isopropoxy groups allows the compound to engage in various chemical interactions, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-Cyclopropoxy-5-iodo-4-isopropoxypyridine can be compared with other similar compounds, such as:
3-Cyclopropoxy-5-iodo-2-isopropoxypyridine: This compound has a similar structure but with the isopropoxy group at the 2-position instead of the 4-position.
3-Iodo-4-methoxypyridine: This compound has a methoxy group instead of the cyclopropoxy and isopropoxy groups.
Propiedades
Fórmula molecular |
C11H14INO2 |
|---|---|
Peso molecular |
319.14 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-5-iodo-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14INO2/c1-7(2)14-11-9(12)5-13-6-10(11)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
Clave InChI |
UNFIDVHHJLORKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=NC=C1OC2CC2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


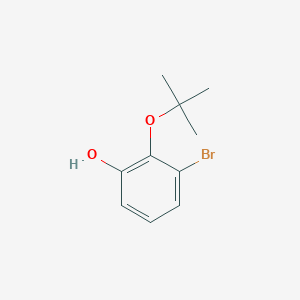
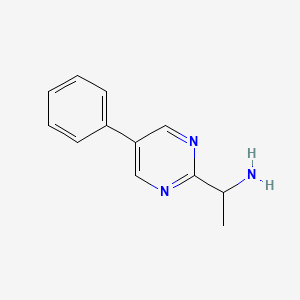
![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)
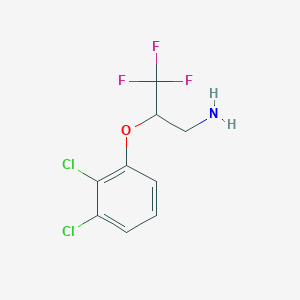
![3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid](/img/structure/B14847179.png)
